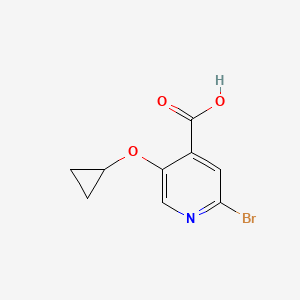

2-Bromo-5-cyclopropoxyisonicotinic acid

Description

Overview of Functionalized Pyridine (B92270) Carboxylic Acids in Contemporary Organic Synthesis

Functionalized pyridine carboxylic acids are a critical class of heterocyclic compounds that feature prominently in the landscape of organic synthesis and medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins and alkaloids, as well as a vast number of synthetic pharmaceuticals and agrochemicals. bldpharm.com The presence of the nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and its ability to engage in hydrogen bonding and other non-covalent interactions.

The carboxylic acid group, when attached to the pyridine ring, provides a versatile handle for a variety of chemical transformations. It can be converted into esters, amides, and other functional groups, allowing for the construction of complex molecular architectures. Furthermore, the acidic nature of the carboxyl group can play a crucial role in the pharmacokinetic and pharmacodynamic profiles of drug molecules, influencing their solubility, absorption, and interaction with biological targets. The combination of the pyridine core and the carboxylic acid functionality makes these compounds valuable building blocks for the synthesis of new chemical entities with potential therapeutic applications.

Significance of Halogenated and Cyclopropoxylated Heterocycles in Synthetic Strategy

The introduction of halogen atoms and cyclopropyl (B3062369) groups onto heterocyclic scaffolds is a widely employed strategy in modern drug design and synthetic chemistry. Each of these functionalities imparts distinct and valuable properties to the parent molecule.

Halogenation , particularly bromination, is a powerful tool for modulating the electronic and steric properties of a molecule. The bromo substituent is highly electronegative and can influence the acidity of nearby protons and the reactivity of the aromatic ring. Brominated heterocycles are also key intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are indispensable methods for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the late-stage functionalization of complex molecules, providing efficient access to a diverse range of analogs for structure-activity relationship (SAR) studies.

The combination of a bromo group and a cyclopropoxy group on a pyridine carboxylic acid scaffold, as seen in 2-Bromo-5-cyclopropoxyisonicotinic acid, therefore represents a convergence of several strategic design elements aimed at creating a versatile and potentially valuable building block for the synthesis of novel compounds.

Research Context and Specific Objectives for this compound Studies

While the individual components of this compound suggest its utility as a synthetic intermediate, a review of publicly available scientific literature and patent databases does not reveal specific, in-depth research studies focused solely on this compound. It is primarily cataloged by chemical suppliers as a building block, indicating its likely application in the synthesis of larger, more complex molecules within proprietary drug discovery programs.

The logical research objectives for a compound like this compound would revolve around its elaboration into novel chemical entities for biological screening. Specific aims would likely include:

Exploration of Cross-Coupling Reactions: Utilizing the bromo substituent as a handle for various palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents at the 2-position of the pyridine ring.

Amide and Ester Library Synthesis: Leveraging the carboxylic acid functionality to generate libraries of amides and esters, thereby exploring the chemical space around this part of the molecule.

Investigation as a Precursor for Fused Heterocyclic Systems: Employing the functional groups as anchor points for cyclization reactions to construct novel, rigidified heterocyclic scaffolds.

Without access to specific research data, the full scientific context and the precise objectives of studies involving this compound remain within the domain of the institutions that synthesize or utilize it.

Compound Information

Due to the absence of detailed research findings in the public domain, a data table of experimental results cannot be generated. However, the basic chemical properties of this compound can be summarized.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1243324-28-8 |

| Molecular Formula | C9H8BrNO3 |

| Molecular Weight | 258.07 g/mol |

| Appearance | Not specified in available sources |

| Solubility | Not specified in available sources |

| Melting Point | Not specified in available sources |

| Boiling Point | Not specified in available sources |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

2-bromo-5-cyclopropyloxypyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H8BrNO3/c10-8-3-6(9(12)13)7(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |

InChI Key |

XQOITAZTGXQECG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2C(=O)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 2 Bromo 5 Cyclopropoxyisonicotinic Acid

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic significantly influences its susceptibility to both electrophilic and nucleophilic attacks.

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iq The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making reactions like nitration and halogenation require very vigorous conditions. uoanbar.edu.iq

In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. uoanbar.edu.iqabertay.ac.uk This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the ring, and then the leaving group is eliminated to restore aromaticity. libretexts.orgyoutube.com

In 2-Bromo-5-cyclopropoxyisonicotinic acid, the bromine atom is located at the activated 2-position, making it susceptible to displacement by nucleophiles. Halogens at the 2- and 4-positions of a pyridine ring are readily displaced. abertay.ac.uk The presence of the electron-withdrawing carboxylic acid group at the 4-position further enhances the ring's electrophilicity, facilitating nucleophilic attack. youtube.com The rate-determining step in SNAr reactions is often the initial nucleophilic attack. youtube.com Consequently, strong electron-withdrawing groups that stabilize the anionic intermediate accelerate the reaction. libretexts.orgyoutube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the 2-bromo substituent in related halopyridine systems. sci-hub.se

Transformations Involving the Bromo Substituent

The bromo substituent at the C-2 position is the primary site for synthetic diversification, serving as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, and aryl bromides are common substrates for these transformations. mdpi.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com For this compound, these methods allow for the introduction of a wide array of substituents, significantly expanding its molecular diversity.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. illinois.edutcichemicals.com This reaction is widely used in synthetic chemistry due to its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast range of boronic acids. nih.govtcichemicals.com The C-Br bond in this compound is susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle that ultimately leads to the formation of a new C-C bond at the 2-position. youtube.comillinois.edu This enables the synthesis of various 2-aryl or 2-alkyl substituted isonicotinic acid derivatives.

Below is a table of representative Suzuki-Miyaura coupling reactions performed on structurally similar 2-bromopyridine (B144113) substrates, illustrating the general conditions and applicability of the method.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 63 | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methylphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 76 | nih.gov |

| 5-Bromo-1,2,3-triazine | 4-Methoxyphenylboronic acid | Pd(MeCN)2Cl2/dppf | K3PO4 | Dioxane | 91 | uzh.ch |

| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh3)4 | Ba(OH)2 | Toluene/Methanol | 51 | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgtcichemicals.com The reaction involves the coupling of an amine with the aryl bromide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The 2-bromo position of this compound is an ideal site for Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines to form 2-amino-5-cyclopropoxyisonicotinic acid derivatives. The choice of ligand is often critical for achieving high yields and accommodating a broad range of amine coupling partners. libretexts.org Research on related 2,5-dihalopyridines has demonstrated that selective C-N bond formation can be achieved at specific positions under controlled, copper- or palladium-catalyzed conditions. researchgate.net

The following table presents examples of Buchwald-Hartwig amination reactions on related bromo-heterocyclic compounds, showcasing typical reaction parameters.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Morpholine | Pd2(dba)3/XPhos | NaOtBu | Toluene | 91 | researchgate.net |

| 5-Bromoimidazo[2,1-b] uoanbar.edu.iqabertay.ac.uksci-hub.sethiadiazole | Pyrrolidine | Pd2(dba)3/Xantphos | Cs2CO3 | 1,4-Dioxane | 85 | researchgate.net |

| 2-Amino-5-iodopyridine | Morpholine | CuI/Ethylene glycol | K3PO4 | tBuOH | 87 | researchgate.net |

| Bromobenzene | N,N-Diethylamine (as tin reagent) | PdCl2(P(o-Tolyl)3)2 | None | Toluene | High | libretexts.org |

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling and Other Cross-Coupling Strategies

The bromine atom at the C-2 position of the pyridine ring in this compound renders it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for significant molecular diversification.

The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prominent strategy. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgscirp.org For this compound, this transformation would yield 2-alkynyl-5-cyclopropoxyisonicotinic acid derivatives, which are valuable intermediates in medicinal chemistry. The reaction can be performed under relatively mild conditions, which is crucial for preserving the cyclopropoxy and carboxylic acid functionalities. wikipedia.org Copper-free Sonogashira variations have also been developed to prevent the undesired homocoupling of alkyne substrates (Glaser coupling). wikipedia.org

Beyond the Sonogashira reaction, other cross-coupling strategies can be effectively applied. The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Negishi coupling, employing organozinc nucleophiles, are powerful methods for introducing aryl, heteroaryl, or alkyl groups at the 2-position. nih.govresearchgate.net These reactions are known for their high functional group tolerance and are catalyzed by palladium complexes, often with specialized phosphine ligands. nih.gov The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and preventing side reactions. uzh.chnih.gov

The following table summarizes potential cross-coupling reactions for this compound:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-(Alkynyl)-5-cyclopropoxyisonicotinic acid |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(Aryl/Alkyl)-5-cyclopropoxyisonicotinic acid |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-(Aryl/Alkyl)-5-cyclopropoxyisonicotinic acid |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base | 2-(Alkenyl)-5-cyclopropoxyisonicotinic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand, Base | 2-(Amino)-5-cyclopropoxyisonicotinic acid |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic species, which can then be reacted with various electrophiles. wikipedia.org For this compound, the carbon-bromine bond on the pyridine ring is susceptible to this exchange, most commonly using organolithium reagents.

The reaction typically involves treating the bromo-substituted pyridine with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at very low temperatures (e.g., -78 to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgtcnj.edu This process rapidly converts the aryl bromide into a highly reactive aryllithium intermediate. The low temperature is crucial to prevent side reactions, such as the organolithium reagent attacking the carboxylic acid group or the pyridine ring itself. tcnj.edu

An alternative approach involves using magnesium-based reagents. Treatment with isopropylmagnesium chloride (i-PrMgCl) can generate a Grignard reagent. nih.gov A combination of i-PrMgCl and n-BuLi can also be employed, which may offer advantages in terms of selectivity and reaction conditions, potentially allowing for temperatures warmer than -78 °C. nih.gov

Once the organometallic intermediate is formed, it serves as a potent nucleophile and can be quenched with a wide array of electrophiles to introduce new functional groups at the 2-position. This two-step sequence provides a versatile route to a diverse range of substituted isonicotinic acids.

The table below illustrates the potential of this method:

| Step | Reagent(s) | Intermediate/Product | Functional Group Introduced |

| 1. Exchange | n-BuLi, THF, -78 °C | 2-Lithio-5-cyclopropoxyisonicotinic acid | -Li |

| 2. Quench | H₂O | 5-Cyclopropoxyisonicotinic acid | -H |

| 2. Quench | CO₂ | 5-Cyclopropoxy-pyridine-2,4-dicarboxylic acid | -COOH |

| 2. Quench | DMF (Dimethylformamide) | 2-Formyl-5-cyclopropoxyisonicotinic acid | -CHO |

| 2. Quench | I₂ | 2-Iodo-5-cyclopropoxyisonicotinic acid | -I |

| 2. Quench | R-X (Alkyl halide) | 2-Alkyl-5-cyclopropoxyisonicotinic acid | -Alkyl |

Reductive Debromination Studies

Reductive debromination is the process of replacing a bromine atom with a hydrogen atom. For this compound, this transformation yields the parent compound, 5-cyclopropoxyisonicotinic acid. This reaction can be important for confirming the structure of a synthesized analogue or for removing the bromine when it is no longer needed after serving as a handle for other transformations.

Several methods can achieve reductive debromination:

Catalytic Hydrogenation: This is a common and clean method involving the use of a palladium catalyst, typically palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). A base, such as sodium acetate (B1210297) or triethylamine (B128534), is often added to neutralize the hydrobromic acid (HBr) that is formed during the reaction.

Metal/Acid Reduction: Classic reduction methods using metals like zinc (Zn) or tin (Sn) in the presence of an acid (e.g., acetic acid) can also be effective.

Hydride Reagents: Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator (e.g., AIBN) can achieve debromination via a free-radical mechanism. However, the toxicity and difficulty of removing tin byproducts can be a drawback.

The choice of method depends on the compatibility of the other functional groups in the molecule with the reaction conditions. For this compound, catalytic hydrogenation is often preferred due to its mild conditions, which are unlikely to affect the cyclopropoxy or carboxylic acid groups.

Reactivity of the Cyclopropoxy Moiety

Cyclopropane (B1198618) Ring-Opening Reactions

The cyclopropane ring is a strained three-membered carbocycle. While generally stable, the cyclopropoxy group in this compound can undergo ring-opening reactions under specific, typically harsh, conditions. mdpi.com The reactivity is often dictated by the nature of the reagents employed.

Acid-Catalyzed Opening: Strong protic acids (e.g., HBr, HI) or Lewis acids can promote the cleavage of the cyclopropane ring. rsc.org The oxygen atom of the ether linkage can be protonated, making the cyclopropyl (B3062369) ring more susceptible to nucleophilic attack, leading to the formation of a propanol (B110389) derivative or other rearranged products.

Electrophilic Addition: Certain electrophiles can attack the cyclopropane ring, leading to its opening. This is particularly true for donor-acceptor (D-A) cyclopropanes, where the electronic properties of the substituents facilitate the reaction. researchgate.net

Radical-Mediated Opening: The ring can be opened under radical conditions. For example, treatment with a bromine radical source could potentially lead to a ring-opened bromo-alkoxy derivative. beilstein-journals.org

These ring-opening reactions are generally not observed under the standard conditions used for transformations on the pyridine ring or carboxylic acid, such as palladium-catalyzed coupling or amide formation. The stability of the cyclopropoxy group under these milder conditions is what makes it a useful substituent in the design of complex molecules.

Stability and Reactivity under Diverse Reaction Conditions

The cyclopropoxy moiety is valued in synthetic chemistry for its relative stability compared to other strained rings, allowing it to be carried through multi-step syntheses. Its stability under a range of common reaction conditions is a key feature.

Basic Conditions: The cyclopropoxy group is highly stable under basic conditions. It is unaffected by common inorganic bases (e.g., NaOH, K₂CO₃) or organic amine bases (e.g., Et₃N, DIPEA) used in coupling reactions and functional group interconversions.

Nucleophilic Conditions: It is generally inert to nucleophiles, allowing for reactions like esterification or amidation of the carboxylic acid to proceed without affecting the cyclopropane ring.

Oxidative/Reductive Conditions: The cyclopropoxy group is robust towards many common oxidizing and reducing agents. For example, the conditions of catalytic hydrogenation used for reductive debromination are typically mild enough not to cause ring cleavage.

However, its stability is not absolute. As mentioned, strong acidic conditions can lead to ring cleavage. Similarly, reactions involving high temperatures or potent radical initiators may compromise the integrity of the cyclopropyl ring. Therefore, while the cyclopropoxy group is a stable substituent, reaction conditions must be chosen carefully to ensure its preservation throughout a synthetic sequence.

Carboxylic Acid Functional Group Interconversions

The carboxylic acid group at the C-4 position is a key functional handle that allows for a wide variety of derivatizations through functional group interconversions. These transformations are essential for creating libraries of related compounds for structure-activity relationship studies.

Common interconversions include:

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation: Reaction with an amine, typically in the presence of a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), BOP-Cl, or HATU, yields the corresponding amide. sinica.edu.tw This is one of the most common derivatizations for this class of compounds.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. ub.edu This intermediate is not typically isolated but is reacted in situ with nucleophiles like alcohols or amines to form esters and amides, respectively.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation opens up further synthetic possibilities.

The following table summarizes these key transformations:

| Target Functional Group | Reagent(s) | Reaction Type |

| Ester (-COOR) | R-OH, H⁺ (cat.) | Fischer Esterification |

| Amide (-CONR₂) | R₂NH, DCC/HATU | Amide Coupling |

| Acid Chloride (-COCl) | SOCl₂ or (COCl)₂ | Acyl Halogenation |

| Primary Alcohol (-CH₂OH) | LiAlH₄ or BH₃•THF | Reduction |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and reactivity.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various standard methods. Direct Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. However, to circumvent the potentially harsh conditions that might affect the bromo or cyclopropoxy groups, milder activation methods are often preferred.

Activation of the carboxylic acid is a key step in facilitating esterification under mild conditions. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride. This intermediate readily reacts with alcohols, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to afford the desired ester in high yield. Another widely used method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the carboxylic acid with an alcohol.

| Reagent/Method | Alcohol | Conditions | Product | Yield (%) |

| SOCl₂, then R'OH | Methanol | Pyridine, 0 °C to rt | Methyl 2-bromo-5-cyclopropoxyisonicotinate | High |

| EDC, HOBt | Ethanol | DMF, rt | Ethyl 2-bromo-5-cyclopropoxyisonicotinate | Good to High |

| DCC, DMAP | Isopropanol | CH₂Cl₂, rt | Isopropyl 2-bromo-5-cyclopropoxyisonicotinate | Good |

Amidation: Similar to esterification, amidation of this compound typically proceeds through an activated carboxylic acid intermediate to react with a primary or secondary amine. The use of peptide coupling reagents is prevalent in forming the amide bond due to the mild reaction conditions and high chemoselectivity. researchgate.net

Commonly employed coupling agents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and 1-propylphosphonic acid cyclic anhydride (B1165640) (T3P). nih.gov These reagents, often used in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), facilitate the efficient formation of amides from a wide range of amines. growingscience.com The choice of solvent is typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

| Coupling Reagent | Amine | Base | Solvent | Product |

| HATU | Aniline | DIPEA | DMF | 2-Bromo-5-cyclopropoxy-N-phenylisonicotinamide |

| BOP | Benzylamine | Et₃N | DCM | N-Benzyl-2-bromo-5-cyclopropoxyisonicotinamide |

| T3P | Morpholine | Pyridine | THF | (2-Bromo-5-cyclopropoxypyridin-4-yl)(morpholino)methanone |

Reduction to Alcohol and Further Derivatization

The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-bromo-5-cyclopropoxypyridin-4-yl)methanol. This transformation provides a valuable synthetic intermediate that can be further derivatized.

The reduction of carboxylic acids requires potent reducing agents due to the low electrophilicity of the carboxylate anion formed under basic conditions. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is a powerful hydride donor capable of reducing a wide range of carbonyl compounds, including carboxylic acids. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org

The resulting (2-bromo-5-cyclopropoxypyridin-4-yl)methanol can serve as a precursor for various other functional groups. For instance, the primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Further oxidation with stronger agents would regenerate the carboxylic acid. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation can be a challenging transformation for pyridine-4-carboxylic acids. The stability of the pyridine ring and the electronic nature of the substituents play a crucial role in the feasibility and conditions required for this reaction. stackexchange.com

For isonicotinic acids, decarboxylation is generally difficult due to the instability of the resulting carbanion at the 4-position of the pyridine ring. stackexchange.com However, the presence of the electron-withdrawing bromo group at the 2-position might influence the electronic properties of the ring and potentially facilitate decarboxylation under specific conditions.

Several strategies can be explored for the decarboxylation of this compound:

Thermal Decarboxylation: While often requiring harsh conditions, heating the carboxylic acid, sometimes in the presence of a copper catalyst, can induce decarboxylation. The efficiency of this method is highly substrate-dependent.

Reductive Decarboxylation (Barton-McCombie Reaction): This method involves the conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester), followed by radical-mediated reduction with a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN).

Decarboxylative Coupling Reactions: In recent years, transition metal-catalyzed decarboxylative cross-coupling reactions have emerged as powerful methods for C-C and C-heteroatom bond formation. wikipedia.orgnih.govrsc.orgrsc.org For instance, a palladium-catalyzed reaction could potentially couple the pyridine ring with another organic moiety upon extrusion of CO₂. The success of such a reaction would heavily depend on the development of a suitable catalytic system that is compatible with the bromo and cyclopropoxy substituents.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the carboxylic acid, the C-Br bond, and the C-H bonds on the pyridine ring—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity in further functionalization.

The C-Br bond at the 2-position is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the bromo and carboxyl substituents, makes this position susceptible to nucleophilic aromatic substitution, although this often requires harsh conditions. More commonly, palladium-catalyzed cross-coupling reactions are employed.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the 2-bromo position with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction enables the formation of a C-C triple bond by coupling the 2-bromo position with a terminal alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond by coupling the 2-bromo position with an amine.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the 2-bromo position with an alkene.

The cyclopropoxy group is generally stable under many reaction conditions but can be sensitive to strong acids. The carboxylic acid group can be protected as an ester to prevent its interference in reactions targeting the pyridine ring. The choice of catalyst, ligands, base, and solvent is crucial in directing the outcome of these cross-coupling reactions and ensuring the integrity of the other functional groups. researchgate.netmdpi.comnih.govorganic-chemistry.orgnih.gov

By strategically choosing the reaction sequence and conditions, it is possible to selectively functionalize each part of the this compound molecule, making it a valuable building block for the synthesis of complex and functionally diverse compounds.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms for Synthetic Pathways

Without specific literature, the elucidation of reaction mechanisms for the synthesis of 2-bromo-5-cyclopropoxyisonicotinic acid relies on the application of established principles from analogous reactions. The synthesis of this molecule likely involves two key transformations: the introduction of a bromine atom at the 2-position of the isonicotinic acid core and the formation of the cyclopropyl (B3062369) ether at the 5-position.

One potential synthetic route could involve the Williamson ether synthesis to introduce the cyclopropoxy group. This reaction typically proceeds via an SN2 mechanism, where a cyclopropoxide anion would act as a nucleophile, displacing a suitable leaving group (such as a halide) at the 5-position of a 2-bromo-5-halopyridine derivative. The reaction mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Another key step would be the bromination of the pyridine (B92270) ring. The mechanism for the bromination of pyridine derivatives can vary depending on the specific reagents and reaction conditions. Electrophilic aromatic substitution (SEAr) is a common pathway for the halogenation of aromatic rings. However, the electron-deficient nature of the pyridine ring often requires harsh conditions or the use of pyridine N-oxides to facilitate the reaction. The directing effects of the existing substituents on the isonicotinic acid ring would play a crucial role in determining the regioselectivity of the bromination.

Kinetic Studies of Key Transformation Steps

Similarly, kinetic studies of the bromination step would shed light on the rate-determining step of the reaction and the influence of the substituents on the reaction rate. The order of the reaction with respect to each reactant could be determined, providing insights into the molecularity of the rate-determining step.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. In the context of synthesizing this compound, intermediates could potentially be isolated or detected spectroscopically. For example, in an SNAr (nucleophilic aromatic substitution) pathway for the introduction of the cyclopropoxy group, a Meisenheimer complex could be a key intermediate. This negatively charged intermediate would be stabilized by the electron-withdrawing groups on the pyridine ring.

During the bromination process, intermediates such as sigma complexes (also known as Wheland intermediates) are typically formed in electrophilic aromatic substitution reactions. These carbocationic intermediates would be stabilized by resonance. Spectroscopic techniques such as NMR, IR, and mass spectrometry would be essential tools for the identification and characterization of any stable or transient intermediates.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the reaction mechanism and rate. For the Williamson ether synthesis, polar aprotic solvents such as DMF or DMSO are often preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

In the case of electrophilic bromination, the polarity and coordinating ability of the solvent can influence the electrophilicity of the brominating agent and the stability of any charged intermediates. A comprehensive study of solvent effects would involve conducting the synthesis in a range of solvents with varying properties and analyzing the impact on reaction yield, selectivity, and rate.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis of 2-Bromo-5-cyclopropoxyisonicotinic Acid

A comprehensive analysis of the electronic structure of this compound reveals the distribution of electrons within the molecule and the nature of its chemical bonds. Theoretical calculations, often employing Density Functional Theory (DFT), can elucidate the molecular orbital landscape. The presence of the electronegative bromine and oxygen atoms, along with the nitrogen in the pyridine (B92270) ring, significantly influences the electron density distribution. The aromatic pyridine ring exhibits a delocalized π-electron system, which is perturbed by the bromo, cyclopropoxy, and carboxylic acid substituents.

Bonding analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the hybridization of atomic orbitals and the nature of the bonds (e.g., σ, π, and non-bonding interactions). The C-Br bond is expected to be polarized towards the bromine atom, while the C-O bonds of the cyclopropoxy and carboxylic acid groups will show significant polarization towards the oxygen atoms. The cyclopropyl (B3062369) group, with its strained ring structure, presents a unique electronic feature, contributing electron density to the attached oxygen atom.

Conformational Analysis and Energetics of Rotamers

The flexibility of the cyclopropoxy and carboxylic acid groups allows for the existence of different rotational isomers, or rotamers. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles associated with the C-O bonds of the cyclopropoxy and carboxylic acid groups, a potential energy surface can be mapped out.

Quantum chemical calculations can determine the relative energies of these rotamers, identifying the global minimum energy conformation and any local minima. The energy barriers between different conformations can also be calculated, providing insight into the molecule's flexibility at different temperatures. It is anticipated that the orientation of the cyclopropyl ring relative to the pyridine ring and the orientation of the carboxylic acid group will be the primary determinants of conformational stability, influenced by steric hindrance and potential intramolecular interactions.

Prediction of Spectroscopic Properties and Spectral Assignments

Theoretical calculations are instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. These calculations allow for the assignment of specific vibrational modes to the observed spectral peaks, such as the C=O stretching of the carboxylic acid, the C-Br stretching, the C-O-C stretching of the ether linkage, and the various vibrations of the pyridine and cyclopropyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be predicted, providing a theoretical NMR spectrum. These predictions are highly valuable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the molecule's electronic structure and its behavior upon excitation with light.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated.

For example, the reactivity of the carboxylic acid group in esterification or amidation reactions can be modeled. The calculations can determine the activation energy barriers for different proposed mechanisms, helping to elucidate the most likely reaction pathway. Similarly, reactions involving the substitution of the bromine atom or modifications to the pyridine ring can be computationally explored to predict their feasibility and outcomes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, highlighting the regions most susceptible to electrophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the oxygen atoms.

LUMO: The energy and spatial distribution of the LUMO indicate the molecule's ability to accept electrons, identifying the regions prone to nucleophilic attack. The LUMO is expected to be distributed over the electron-deficient parts of the molecule, such as the carbon atoms of the pyridine ring and the carbonyl carbon of the carboxylic acid.

The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

The MEP map of this compound would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue).

Negative Potential: The regions of highest negative potential are expected to be located around the electronegative oxygen atoms of the carboxylic acid and cyclopropoxy groups, as well as the nitrogen atom of the pyridine ring. These are the sites most likely to interact with electrophiles or cations.

Positive Potential: The regions of positive potential are likely to be found around the hydrogen atom of the carboxylic acid and potentially on the hydrogen atoms of the cyclopropyl group. These areas are susceptible to interaction with nucleophiles or anions.

Analysis of the charge distribution, for instance using Mulliken or Natural Population Analysis (NPA), can provide quantitative values for the partial charges on each atom, further detailing the electronic landscape of the molecule.

Investigation of Weak Non-Covalent Interactions within the Molecular Architecture

Weak non-covalent interactions play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. For this compound, several types of non-covalent interactions can be investigated using computational methods:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the C=O group). Intermolecular hydrogen bonding is expected to be a dominant feature in the solid-state structure, potentially leading to the formation of dimers or extended networks.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic pyridine rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Advanced Spectroscopic and Chromatographic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution and solid states.

Advanced 1D and 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

For a definitive structural confirmation of 2-Bromo-5-cyclopropoxyisonicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopropoxy group. The aromatic protons would appear as singlets or doublets in the downfield region, with their chemical shifts influenced by the bromo and carboxylic acid functionalities. The protons of the cyclopropoxy group would exhibit characteristic multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carboxylic acid group, and the cyclopropoxy moiety.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to assign the signals of the cyclopropyl (B3062369) group and any coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connectivity between the cyclopropoxy group and the pyridine ring, as well as the position of the bromo and carboxylic acid substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY or ROESY experiments could provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule.

A hypothetical data table summarizing expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary based on the solvent and other experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | - | ~145 |

| Pyridine C3-H | ~8.5 | ~115 |

| Pyridine C6-H | ~8.0 | ~150 |

| Cyclopropoxy CH | ~4.0 | ~60 |

| Cyclopropoxy CH₂ | ~0.8-1.0 | ~5 |

| Carboxylic Acid OH | >10 | ~165 |

Solid-State NMR Methodologies for Crystalline Forms

To investigate the compound in its solid, crystalline form, solid-state NMR (ssNMR) would be utilized. This technique provides insights into the molecular structure and packing in the solid state, which can differ from the solution state. ssNMR can be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the presence of bromine and other elements in their correct ratios. For this compound (C₉H₈BrNO₃), the expected protonated molecule [M+H]⁺ would have a calculated exact mass. A patent document has reported an LC-MS result for this compound, showing an [M+H]⁺ peak at m/z 272.0 google.com. HRMS would provide a more precise value, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce structural features. Expected fragmentation patterns for this compound might include the loss of the carboxylic acid group (CO₂H), cleavage of the cyclopropoxy group, and loss of the bromine atom. This analysis provides valuable corroborating evidence for the proposed structure.

A hypothetical fragmentation data table is presented below.

| Parent Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 272/274 | 227/229 | COOH |

| 272/274 | 193 | Br |

| 272/274 | 215/217 | C₃H₅O |

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching vibrations for the ether linkage, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The vibrations of the pyridine ring and the C-Br bond would be expected to give rise to distinct Raman signals.

X-ray Crystallography Methodologies for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the constitution and configuration of a molecule. While a crystal structure for this compound is not publicly available, the principles of the methodology and data from structurally related compounds can provide valuable insights into what would be expected.

The process of X-ray structure determination involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For molecules containing a heavy atom like bromine, the determination of the absolute configuration is often more straightforward due to the effects of anomalous dispersion. researchgate.net

In the analysis of a related compound, 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, single-crystal X-ray diffraction was successfully employed to confirm its molecular structure. researchgate.net Similarly, the crystal structure of 3-azido-2-bromo-4-methylpyridine has been elucidated, providing data on the geometry of the brominated pyridine ring. acs.org Based on these and other studies on bromo-substituted aromatic systems, expected crystallographic parameters for this compound can be postulated.

Table 1: Representative Crystallographic Data for a Structurally Related Bromo-Pyridine Derivative (Hypothetical Data for Illustrative Purposes)

| Parameter | Value |

| Empirical Formula | C9H8BrNO3 |

| Formula Weight | 258.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.721 |

This table presents hypothetical data based on typical values for similar organic molecules to illustrate the type of information obtained from an X-ray crystallography experiment.

The analysis would confirm the planarity of the pyridine ring, the specific bond lengths of the C-Br, C-O, and C-C bonds of the cyclopropyl group, and the conformation of the carboxylic acid moiety relative to the ring. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, which are critical for understanding the solid-state properties of the compound.

Applications in Advanced Organic Synthesis Research

2-Bromo-5-cyclopropoxyisonicotinic Acid as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromine atom and the carboxylic acid group on the pyridine (B92270) ring, along with the electron-donating cyclopropoxy group, makes this compound a highly adaptable starting material. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures.

For instance, in the synthesis of kinase inhibitors, a class of targeted therapeutics, this building block allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring. The carboxylic acid functionality provides a convenient point for amide bond formation, a common linkage in many biologically active compounds. This dual functionality facilitates the modular construction of complex molecules with potential therapeutic applications.

Scaffold Diversity Generation via Parallel Synthesis Approaches

The demand for large and structurally diverse compound libraries for high-throughput screening has driven the adoption of parallel synthesis techniques. This compound is well-suited for such approaches due to its amenability to a wide range of reaction conditions and its capacity for diversification at multiple points.

In a typical parallel synthesis workflow, the carboxylic acid group can be readily converted to a variety of amides, esters, or other functional groups using a panel of amines, alcohols, or other nucleophiles. Subsequently, the bromo substituent can be subjected to an array of cross-coupling partners, such as boronic acids or terminal alkynes, to introduce further diversity. This strategy allows for the rapid generation of a large library of related compounds with varied substituents, significantly expanding the chemical space explored for potential biological activity. For example, a library of bromo-pyrimidine analogues has been successfully synthesized and evaluated for anticancer properties, demonstrating the utility of similar bromo-heterocyclic building blocks in generating scaffold diversity. researchgate.net

Precursor in Methodology Development for Heterocyclic Chemistry

The development of novel and efficient synthetic methods is a cornerstone of organic chemistry. The reactivity of this compound and its derivatives makes them excellent substrates for exploring and optimizing new synthetic transformations. The electron-rich nature of the pyridine ring, influenced by the cyclopropoxy group, can impact the reactivity and selectivity of various reactions.

Development of Chemically Modified Probes for Mechanistic Chemical Biology Studies (focused on chemical mechanism, not biological outcome)

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The structural features of this compound make it an attractive starting point for the design and synthesis of such probes. By strategically modifying the core structure, researchers can create molecules that interact with specific biological targets, allowing for the investigation of their function and mechanism of action.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The establishment of environmentally benign and economically viable methods for the synthesis of 2-bromo-5-cyclopropoxyisonicotinic acid is a primary objective for future research. Current synthetic pathways often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation.

Future efforts should focus on the principles of green chemistry to develop more sustainable alternatives. ijarsct.co.innih.govresearchgate.net This includes the exploration of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps and improve atom economy. ymerdigital.com The use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are also critical areas of investigation. ijarsct.co.inresearchgate.net

Moreover, the development of novel catalytic systems is paramount. ijarsct.co.in Iron-catalyzed cyclization reactions, for instance, offer a more environmentally friendly alternative to traditional heavy metal catalysts. rsc.org The goal is to create a synthesis process that is not only efficient in terms of yield but also minimizes environmental impact and production costs, making this compound more accessible for broader applications. acs.org

Exploration of Unprecedented Reactivity of the Cyclopropoxyisonicotinic Acid Core

The unique structural features of this compound, particularly the presence of the cyclopropoxy group on the pyridine (B92270) ring, suggest the potential for novel and unexplored reactivity. The strained cyclopropyl (B3062369) ring can participate in unique chemical transformations, and its electronic influence on the isonicotinic acid core warrants detailed investigation.

Future research should aim to systematically explore the reactivity of this molecule under various conditions. This could involve studying its behavior in the presence of different catalysts, under photochemical conditions, or in reactions involving radical intermediates. researchgate.neticiq.org Understanding how the cyclopropoxy group influences the reactivity of the pyridine ring and the carboxylic acid function will be crucial. This could lead to the discovery of new chemical reactions and the synthesis of novel molecular architectures that are not accessible through conventional methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The modernization of the synthesis of this compound and its derivatives can be significantly advanced through the adoption of flow chemistry and automated synthesis platforms. springerprofessional.deresearchgate.netnih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. researchgate.netuc.pt

Integrating the synthesis of this compound into a continuous flow process could lead to higher yields, reduced reaction times, and minimized waste. mdpi.comdurham.ac.uk Automation can further streamline the process, allowing for high-throughput synthesis of derivatives for screening and optimization. researchgate.netinnovationnewsnetwork.comwikipedia.org The development of automated systems for the synthesis of pharmaceutical compounds is a rapidly growing field, and applying these technologies to this compound could accelerate its development for various applications. nih.govinnovationnewsnetwork.combiocrick.com

Advanced Computational Modeling for Predictive Chemical Synthesis

Future research should leverage advanced computational methods to:

Predict Reaction Outcomes: Use quantum chemical calculations to understand reaction mechanisms and predict the feasibility of new synthetic pathways. nih.gov

Optimize Reaction Conditions: Employ machine learning algorithms to analyze experimental data and identify the optimal conditions for synthesis, maximizing yield and minimizing byproducts. chemrxiv.org

Design Novel Derivatives: Utilize quantitative structure-property relationship (QSPR) models to predict the physicochemical and biological properties of new derivatives, guiding the design of molecules with desired characteristics. researchgate.net

By integrating computational modeling into the research workflow, the development of new synthetic methods and novel applications for this compound can be significantly accelerated. nih.govresearchgate.net

Design of Next-Generation Synthetic Methodologies Incorporating this compound

The functional groups present in this compound, namely the bromo, cyclopropoxy, and carboxylic acid moieties, make it an attractive building block for the development of next-generation synthetic methodologies.

Future research should focus on utilizing this compound in novel synthetic transformations, such as:

C-H Activation: The pyridine ring offers multiple sites for C-H activation, a powerful tool for the direct functionalization of organic molecules. beilstein-journals.orgrsc.orgacs.orgresearchgate.net Developing catalytic systems that can selectively activate the C-H bonds of the pyridine core would open up new avenues for creating complex derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient way to forge new chemical bonds. acs.orgresearchgate.net Exploring the reactivity of this compound under photoredox conditions could lead to novel and selective functionalization reactions.

Novel Cycloaddition Reactions: The unique electronic properties of the substituted pyridine ring could be exploited in various cycloaddition reactions to construct complex heterocyclic systems. organic-chemistry.orgorganic-chemistry.org

By designing and developing new synthetic methods that incorporate this compound, chemists can expand the toolkit of organic synthesis and access novel molecular scaffolds with potential applications in medicine and materials science. nih.govnih.govnih.goveurekaselect.comsciencedaily.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.